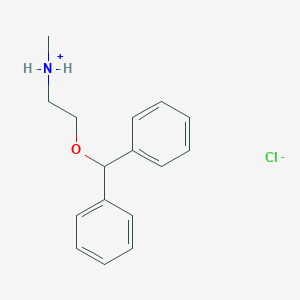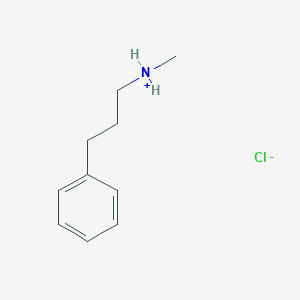
N-甲基-3-苯基丙胺盐酸盐
描述
N-Methyl-3-phenylpropylamine hydrochloride is a chemical compound with the linear formula C10H16ClN . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-methyl-3,3-diphenylpropylamine, a similar compound, involves several steps. The process starts with cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile. This is then converted into 3,3-diphenylpropylamine through catalytic hydrogenation. The compound is then reacted with aldehyde to prepare Schiff base, followed by methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzed to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular formula of N-Methyl-3-phenylpropylamine hydrochloride is C16H20ClN . The average mass is 261.790 Da and the monoisotopic mass is 261.128418 Da .科学研究应用
Application 1: Development of Fluoxetine Hydrochloride (Prozac)
- Summary of the Application : “N-Methyl-3-phenylpropylamine hydrochloride” is a key component in the development of Fluoxetine Hydrochloride, commonly known as Prozac . Prozac is a selective serotonin reuptake inhibitor (SSRI) and is widely used as an antidepressant .
- Methods of Application or Experimental Procedures : The development of Prozac was based on the hypothesis that enhancing serotonin neurotransmission would mediate antidepressant response . The compound was first described in a scientific journal in 1974 as a selective serotonin-uptake inhibitor .
- Results or Outcomes : Prozac has been widely acknowledged as a breakthrough drug for depression . It was approved for the treatment of depression by the US FDA in 1987 .
Application 2: Development of Nisoxetine and Tomoxetine
- Summary of the Application : “N-Methyl-3-phenylpropylamine hydrochloride” is also used in the development of Nisoxetine and Tomoxetine . These are analogues differing from Fluoxetine only in having an o-methoxy or an o-methyl substituent respectively, in place of the p-trifluoromethyl substituent on the phenoxy ring .
- Methods of Application or Experimental Procedures : The development of Nisoxetine and Tomoxetine was based on the hypothesis that enhancing norepinephrine neurotransmission would mediate antidepressant response . These compounds have been described as potent and highly selective inhibitors of norepinephrine uptake .
- Results or Outcomes : Nisoxetine and Tomoxetine have been shown to be potent and selective inhibitors of norepinephrine uptake in laboratory animals . They are orally effective and have a long duration of action .
Application 3: Process for the Preparation of Fluoxetine Hydrochloride
- Summary of the Application : “N-Methyl-3-phenylpropylamine hydrochloride” is used in the process for the preparation of Fluoxetine Hydrochloride .
- Methods of Application or Experimental Procedures : The process involves the catalytic hydrogenation of 2-benzoyl-N-benzyl-N-methylethylamine base, forming 1-phenyl-3-(N-methylamino)propane-1-ol, which is then etherified selectively with 1-chloro-4-trifluoromethylbenzene in the presence of a base .
- Results or Outcomes : The result of this process is the formation of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine, which is optionally converted in a known manner into the acid addition salt of Fluoxetine, e.g. Fluoxetine hydrochloride .
安全和危害
The safety data sheet for a similar compound, (S)-(+)-1-methyl-3-phenylpropylamine, indicates that it is classified as having acute oral toxicity, skin corrosion, serious eye damage, and specific target organ toxicity (single exposure). It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .
属性
IUPAC Name |
N-methyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCUFJKGWJLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-phenylpropylamine hydrochloride | |
CAS RN |
30684-07-2 | |
| Record name | Benzenepropanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30684-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl(3-phenylpropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWY1MV1B07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)
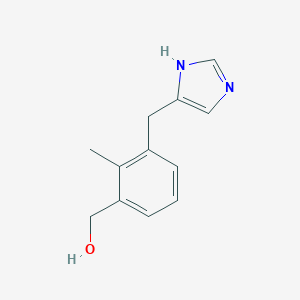
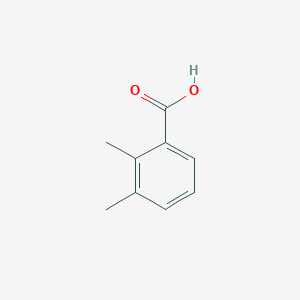
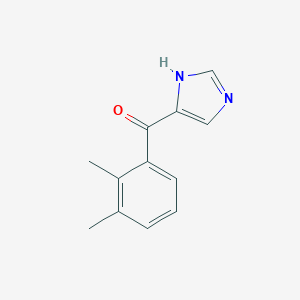
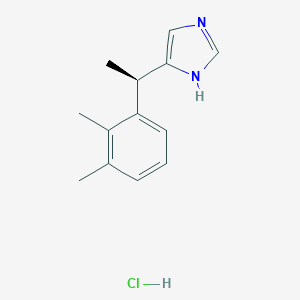
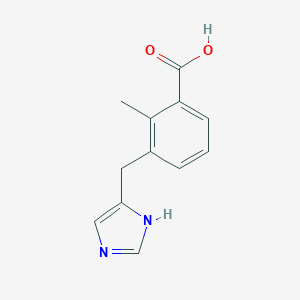
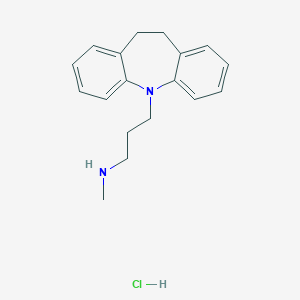
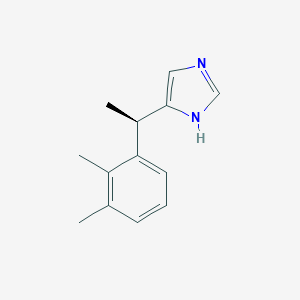
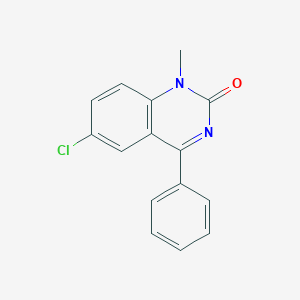
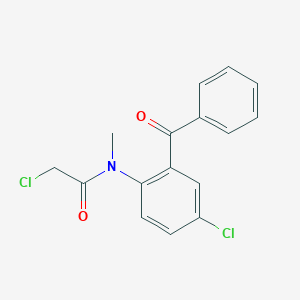
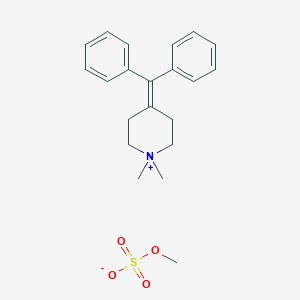
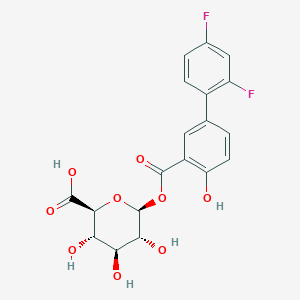
![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)
